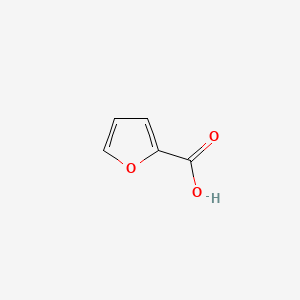

2-Furancarboxylic acid

Description

2-Furoic acid has been reported in Phomopsis velata, Aspergillus stellatus, and other organisms with data available.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDYUVBFMFKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041420 | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

37.1 mg/mL at 15 °C | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88-14-2, 26447-28-9 | |

| Record name | 2-Furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furancarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FUROIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furancarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P577F6494A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133.5 °C | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-furancarboxylic acid (also known as 2-furoic acid) from furfural, a key bio-based platform chemical. The synthesis of this compound is of significant interest due to its wide applications in the pharmaceutical, agrochemical, and materials industries.[1] This document details various methodologies, including traditional chemical processes, modern catalytic oxidations, and emerging biocatalytic transformations, with a focus on experimental protocols and quantitative data to aid in research and development.

Core Synthetic Methodologies

The conversion of furfural to this compound is primarily an oxidation reaction of the aldehyde group. The main approaches to achieve this transformation include the Cannizzaro reaction, catalytic oxidation, and biocatalysis. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.

The Cannizzaro Reaction

The Cannizzaro reaction is the traditional industrial method for synthesizing this compound from furfural.[2] This process involves the base-induced disproportionation of two molecules of furfural, which lacks an alpha-hydrogen, to yield one molecule of this compound (oxidation product) and one molecule of furfuryl alcohol (reduction product).[3]

A strong base, typically sodium hydroxide, is used to facilitate the reaction.[4] While this method is economically viable due to the commercial value of both products, it is inherently limited to a maximum theoretical yield of 50% for this compound.[2]

Catalytic Oxidation

Catalytic oxidation offers a more direct and potentially higher-yielding alternative to the Cannizzaro reaction. This approach utilizes a catalyst to promote the selective oxidation of furfural's aldehyde group, often using molecular oxygen or hydrogen peroxide as the oxidant. These systems can be broadly categorized into homogeneous and heterogeneous catalysis.

Heterogeneous Catalysis: This is a rapidly developing area, with a focus on creating stable, reusable, and highly selective catalysts. Noble metal-based catalysts, particularly those containing gold, have shown excellent performance. For instance, gold-palladium nanoparticles supported on magnesium hydroxide (AuPd/Mg(OH)₂) have been demonstrated to be highly active and selective for this conversion under mild conditions. Other notable heterogeneous catalysts include gold supported on hydrotalcite, manganese dioxide-cerium dioxide (MnO₂@CeO₂) core-shell oxides, and ruthenium-based catalysts.

Homogeneous Catalysis: While less common due to challenges in catalyst separation and recycling, homogeneous catalysts are also effective. Ruthenium pincer complexes have been reported for the direct oxidation of furfural in alkaline water, producing this compound and hydrogen gas.

Biocatalysis

Biocatalytic methods represent a green and highly selective route for the synthesis of this compound. These processes utilize whole-cell microorganisms or isolated enzymes to perform the oxidation under mild, aqueous conditions. The microorganism Nocardia corallina has been shown to effectively oxidize furfural to this compound with high yields. Recombinant Escherichia coli strains expressing specific dehydrogenases have also been developed for this purpose, achieving excellent yields and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data from various cited synthesis methods for easy comparison of their efficacy.

Table 1: Catalytic Oxidation of Furfural to this compound

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference(s) |

| 1% AuPd/Mg(OH)₂ | O₂ (3 bar) | Water | 30 | 4 | 84 | 78 | >95 | |

| Au/HT (4:1) | O₂ | Water | 110 | 2 | 100 | ~100 | ~100 | |

| MnO₂@CeO₂ (MWHT) | O₂ (0.8 MPa) | Water | 130 | 5 | >95 | >95 | 100 | |

| Ru pincer complex | Alkaline Water | 1,4-Dioxane/Water | 150 | 68 | 100 | 77 (isolated) | >95 | |

| Sulfated Zirconia | H₂O₂ | Water | 40-90 | - | - | - | - |

Table 2: Cannizzaro Reaction for this compound Synthesis

| Base | Solvent | Temperature (°C) | Time (h) | This compound Yield (%) | Furfuryl Alcohol Yield (%) | Reference(s) |

| NaOH | Water | 5-20 | 1 | 60-63 (crude) | 61-63 |

Table 3: Biocatalytic Synthesis of this compound

| Biocatalyst | Method | Substrate Concentration | Time (h) | This compound Yield (%) | Reference(s) |

| Nocardia corallina B-276 | Resting Cells | 9 g/L | 8 | 88 | |

| Nocardia corallina B-276 | Resting Cells (from 2-furfuryl alcohol) | - | 21 | 98 | |

| Recombinant E. coli | Whole-cell catalysis | - | - | 95-98 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Cannizzaro Reaction of Furfural

This protocol is adapted from Organic Syntheses.

Materials:

-

Furfural (1 kg, 10.2 moles)

-

33.3% Sodium hydroxide solution (825 g)

-

40% Sulfuric acid

-

Ether

-

Decolorizing carbon (e.g., Norite)

-

4-L copper can with mechanical stirrer

-

Ice bath

-

Separatory funnel

-

Continuous extraction apparatus

Procedure:

-

Place 1 kg of furfural into the 4-L copper can equipped with a mechanical stirrer and cool to 5-8 °C using an ice bath.

-

Slowly add 825 g of 33.3% sodium hydroxide solution from a separatory funnel, maintaining the reaction temperature below 20 °C. This addition should take approximately 20-25 minutes.

-

Continue stirring for one hour after the addition is complete. Sodium 2-furancarboxylate will precipitate.

-

Allow the mixture to warm to room temperature and add just enough water (approx. 325 cc) to dissolve the precipitate.

-

Extract the furfuryl alcohol from the aqueous solution using a continuous extraction apparatus with 1500-2000 cc of ether for 6-7 hours.

-

The remaining aqueous solution containing sodium 2-furancarboxylate is acidified to Congo red paper with 40% sulfuric acid (approx. 400 cc).

-

Cool the acidified solution to crystallize the this compound.

-

Filter the crude acid with suction.

-

For purification, dissolve the crude acid in 2300 cc of boiling water with about 60 g of decolorizing carbon. Boil for 45 minutes.

-

Filter the hot solution and cool it with stirring to 16-20 °C to crystallize the purified this compound.

-

Filter the purified acid by suction. The yield of the light yellow product is 360-380 g (60-63% of the theoretical amount).

Protocol 2: Catalytic Oxidation using AuPd/Mg(OH)₂

This protocol is based on the work by Douthwaite et al.

Materials:

-

1% AuPd/Mg(OH)₂ catalyst

-

Furfural

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Oxygen (O₂)

-

50 mL glass batch reactor with stirrer

Procedure:

-

Add the 1% AuPd/Mg(OH)₂ catalyst to the 50 mL glass batch reactor.

-

Add 5 mL of 0.6 M NaOH solution and 5 mL of deionized water to the reactor.

-

Stir the mixture at 1000 rpm for 5 minutes.

-

Add furfural (0.240 mL) to the reactor with continuous stirring to ensure a single liquid phase.

-

Purge the reactor three times with O₂ and then pressurize to 3 bar.

-

Maintain the reaction at the desired temperature (e.g., 30 °C) with continuous stirring.

-

Take samples at designated time intervals, dilute them tenfold, and filter to quench the reaction for analysis by HPLC.

Protocol 3: Biocatalytic Synthesis using Nocardia corallina (Resting Cells)

This protocol is derived from the study by Pérez et al.

Materials:

-

Nocardia corallina B-276 cells (wet weight)

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

2-Furfuraldehyde

-

Ethyl acetate

-

0.5 M HCl

-

Sodium chloride (NaCl)

Procedure:

-

Prepare a suspension of Nocardia corallina B-276 resting cells in 0.1 M potassium phosphate buffer (pH 7.0).

-

Add 2-furfuraldehyde to the cell suspension. A substrate-to-cell ratio of 1:3.5 (w/w) has been reported to be effective.

-

Incubate the reaction mixture under appropriate conditions (e.g., shaking at a specific temperature).

-

Monitor the reaction progress over time (e.g., 8 hours).

-

After the reaction, acidify the mixture to pH 1 with 0.5 M HCl.

-

Saturate the acidified mixture with NaCl.

-

Extract the this compound with ethyl acetate (e.g., 4 x 15 mL).

-

Combine the organic extracts and analyze for product yield.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound from furfural.

Caption: Reaction pathways for this compound synthesis.

Caption: General experimental workflow for synthesis.

Conclusion and Outlook

The synthesis of this compound from furfural is a well-established yet evolving field. While the Cannizzaro reaction remains a commercially practiced method, its inherent 50% yield limitation is a significant drawback. Catalytic oxidation, particularly with heterogeneous catalysts, offers a promising path towards more sustainable and efficient production, with high yields and selectivities being reported. Biocatalytic routes are also gaining traction as environmentally benign alternatives that can operate under mild conditions with excellent product specificity.

For researchers and professionals in drug development and other fine chemical industries, the choice of synthetic route will depend on factors such as required scale, purity specifications, cost considerations, and sustainability goals. The development of more robust, cost-effective, and recyclable catalysts for the selective oxidation of furfural will be a key area of future research, further enhancing the value of this important bio-based platform molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)2 - Cardiff University - Figshare [research-data.cardiff.ac.uk]

- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from furfural. It serves as a versatile building block in organic synthesis, finding applications in the pharmaceutical industry as a precursor to various active pharmaceutical ingredients (APIs), in the food industry as a flavoring agent and preservative, and in the manufacturing of various chemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research, process development, and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in drug synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers. These values represent a compilation of data from various scientific sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₃ | [1][2][3] |

| Molecular Weight | 112.08 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 130-133 °C | |

| Boiling Point | 230-232 °C | |

| pKa | 3.16 at 25 °C | |

| Aqueous Solubility | 37.1 g/L at 15 °C | |

| logP (Octanol/Water) | 0.64 | |

| Density | 1.489 g/cm³ |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of this compound in research and development. The following sections detail the standard experimental methodologies for measuring its key properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil like silicone oil or a digital melting point apparatus).

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Thiele Tube Method for Solids)

For solids with a defined boiling point, a modified capillary method using a Thiele tube can be employed.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the molten sample (if necessary, the sample is first melted).

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid.

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tip. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration Setup: A calibrated pH meter with a glass electrode is immersed in the solution, which is continuously stirred.

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration.

Spectroscopic and Chromatographic Analysis Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (KBr Pellet):

-

Sample Preparation: A small amount of dry this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Analysis: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns provide information for structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For carboxylic acids, derivatization is often required to increase their volatility.

Methodology (with Derivatization):

-

Derivatization: this compound is converted to a more volatile ester derivative (e.g., a methyl or silyl ester) by reacting it with a suitable derivatizing agent (e.g., diazomethane or BSTFA).

-

Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound.

Application in Drug Synthesis: A Visualized Pathway

This compound is a key starting material in the synthesis of numerous pharmaceuticals. One such example is the production of the antiprotozoal drug Diloxanide Furoate. The following diagram illustrates a simplified synthetic workflow for this process.

Caption: Synthetic pathway of Diloxanide Furoate from this compound.

This pathway highlights the conversion of this compound to its more reactive acid chloride derivative, Furoyl Chloride, which then undergoes esterification with Diloxanide to yield the final drug product. This illustrates the practical utility of this compound as a foundational molecule in medicinal chemistry.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, along with standardized protocols for their experimental determination. The inclusion of a visualized synthetic pathway underscores its significance as a building block in drug development. This comprehensive information is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, facilitating the informed and efficient use of this versatile compound.

References

2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from biomass. Its structure, consisting of a furan ring substituted with a carboxylic acid group, makes it a versatile platform molecule. First isolated in 1780 by Carl Wilhelm Scheel, it is a key derivative of furfural, which is readily produced from C5 sugars found in lignocellulosic biomass like bran, from which its name is derived.[1][2] The furan nucleus is a prominent scaffold in a multitude of pharmacologically active compounds, and its derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[3] These activities include antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties, making this compound and its derivatives highly valuable in drug discovery and development.[3][4]

Core Properties of this compound

2-Furoic acid is a white crystalline solid with a distinct sweet, earthy odor. It is used as a flavoring agent and preservative in the food industry. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H4O3 | |

| Molar Mass | 112.08 g/mol | |

| Appearance | White to beige crystalline powder | |

| Melting Point | 128-133.5 °C | |

| Boiling Point | 230-232 °C | |

| Solubility in Water | 27.1 g/L | |

| Acidity (pKa) | 3.12 at 25 °C | |

| CAS Number | 88-14-2 |

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization are crucial for accessing a wide range of functional molecules for various applications.

Synthesis of this compound

The primary industrial route for producing this compound is the Cannizzaro reaction of furfural in an aqueous sodium hydroxide solution. This disproportionation reaction yields this compound and furfuryl alcohol in a 1:1 molar ratio. While this method is economically viable due to the commercial value of both products, it has an atom economy of only 50%.

Greener, more sustainable methods are actively being explored. These include the selective oxidation of furfural using molecular oxygen over heterogeneous catalysts (e.g., gold-based catalysts) in water, which can achieve yields as high as 95%. Biocatalytic approaches using microorganisms also present a promising alternative.

Key Derivatization Reactions

The this compound scaffold can be readily modified at both the carboxylic acid group and the furan ring, allowing for the synthesis of a diverse library of derivatives.

-

Esterification and Amidation: The carboxylic acid group is a prime site for modifications like esterification and amidation, which are fundamental steps in the synthesis of many active pharmaceutical ingredients (APIs).

-

Halogenation: The furan ring can undergo electrophilic substitution, such as bromination, to introduce a halogen atom, typically at the 5-position. 5-bromo-2-furoic acid is a key intermediate for further functionalization.

-

Carbonylation: Palladium-catalyzed carbonylation of intermediates like ethyl 5-bromo-furan-2-carboxylate is a critical step in synthesizing 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polymer production.

-

Carboxylation: Direct carboxylation of this compound using carbon dioxide (CO2) or formates offers a more direct route to FDCA.

The synthetic pathway from biomass-derived furfural to the valuable polymer precursor FDCA is a key example of the chemical utility of this compound.

Pharmacological Properties and Applications

Derivatives of this compound exhibit a remarkable range of pharmacological activities, positioning this scaffold as a privileged structure in drug discovery.

Antimicrobial Activity

Numerous this compound derivatives have demonstrated potent antibacterial and antifungal properties. For example, nitrofuran antibiotics like nitrofurantoin are crucial in treating urinary tract infections. The furan ring is a key component in the synthesis of various antibiotics, including ceftiofur and faropenem.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Organism(s) | Activity Metric | Value | Reference(s) |

| Carbamothioyl-furan-2-carboxamides | S. aureus | MIC | 270 µg/mL | |

| Carbamothioyl-furan-2-carboxamides | E. coli | MIC | 300 µg/mL | |

| Benzofuran derivatives | P. italicum, C. musae | MIC | 12.5-25 µg/mL |

Anti-inflammatory and Anti-ulcer Activity

Certain furan derivatives are effective in reducing inflammation. Some benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, a key inflammatory mediator. Mometasone furoate is a potent anti-inflammatory corticosteroid where the furoate moiety enhances tissue penetration and metabolic stability. Additionally, ranitidine, which contains a furan ring, is a well-known anti-ulcer agent.

Table 3: Anti-inflammatory Activity of Furan Derivatives

| Compound | Assay | IC50 Value (µM) | Reference(s) |

| Benzofuran derivative 1 | NO inhibition in RAW 264.7 cells | 17.3 | |

| Benzofuran derivative 3 | NO inhibition in RAW 264.7 cells | 16.5 |

Anticancer Activity

The furan scaffold is present in several compounds with cytotoxic activity against various cancer cell lines. Novel furan-based derivatives have been synthesized and shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis in breast cancer cells.

Table 4: Anticancer Activity of this compound Derivatives

| Derivative | Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Furan-based derivative 4 | MCF-7 (Breast Cancer) | IC50 | 4.06 | |

| Furan-based derivative 7 | MCF-7 (Breast Cancer) | IC50 | 2.96 | |

| Silver(I) furan-2-carboxylate | Jurkat (Leukemia) | IC50 | 8.00 | |

| Carbamothioyl-furan-2-carboxamide 4d | HepG2 (Liver Cancer) | % Cell Viability at 20 µg/mL | 33.29% |

Antidiabetic Activity

Phenotypic screening has identified this compound derivatives as potent inhibitors of gluconeogenesis, a key pathway in the development of hyperglycemia in type 2 diabetes mellitus (T2DM). A lead compound, 10v, was discovered through structure-activity relationship (SAR) studies and demonstrated improved anti-gluconeogenesis potency and the ability to significantly reduce blood glucose levels in vivo.

Other Therapeutic Applications

The versatility of the 2-furoic acid scaffold extends to other therapeutic areas:

-

Antiparasitic Agents: Diloxanide furoate is used to treat intestinal infections.

-

Cardiovascular Drugs: Derivatives are used to manufacture alpha-1 blockers like prazosin for treating hypertension.

-

Diuretics: Compounds such as 4-Chloro-2-[(furan-2-ylmethyl)amino] sulfamoyl benzoic acid have shown diuretic activity.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a key intermediate and for a common biological screening assay.

Synthesis of 5-Bromofuran-2-carboxylic Acid

This protocol describes the bromination of this compound, a common step in creating versatile intermediates for further synthesis.

Materials:

-

This compound (furan-2-carboxylic acid)

-

Carbon tetrachloride (CCl4)

-

Glacial acetic acid

-

Bromine

-

50 mL three-necked flask

-

Rotary evaporator

-

Deionized water

Procedure:

-

Add this compound (2.5 g, 22.3 mmol), CCl4 (20 mL), and glacial acetic acid (2 mL) to a 50 mL three-necked flask.

-

Add bromine (2.4 mL, 40 mmol) dropwise to the flask at room temperature in three portions over 6 hours.

-

Warm the reaction mixture and stir at 60 °C for 24 hours.

-

Remove the solvent by rotary evaporation to yield a pale yellow solid.

-

Wash the crude product with hot deionized water to obtain 5-bromofuroic acid as an off-white solid (yield: 3.46 g, 86%).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compounds (e.g., carbamothioyl-furan-2-carboxamide derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Workflows and Signaling Pathways

Visualizing complex processes is crucial for understanding experimental design and mechanisms of action.

Phenotypic Drug Discovery Workflow

Phenotypic screening is a powerful strategy for discovering drugs for complex diseases like T2DM, as it identifies compounds based on their effect on a cellular or organismal phenotype without prior knowledge of the specific molecular target.

Potential Mechanism of Action: Anti-inflammatory Signaling

Furan derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the MAPK pathway, which leads to the inhibition of inflammatory mediators like NO and COX-2.

Conclusion

This compound, a readily accessible biomass-derived platform chemical, serves as a foundational scaffold for a diverse array of derivatives with significant applications in drug development and materials science. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects. The ease of chemical modification of the furan ring and the carboxylic acid moiety allows for extensive structure-activity relationship studies, leading to the optimization of lead compounds with improved efficacy and safety profiles. The continued exploration of this compound derivatives, coupled with modern drug discovery strategies like phenotypic screening, holds immense promise for the development of novel therapeutics to address a range of human diseases.

References

- 1. This compound | 88-14-2 | Benchchem [benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Furancarboxylic Acid: A Technical Guide

An In-depth Examination of the Pharmacological and Biochemical Properties of a Versatile Furan Derivative

Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from furfural.[1] It is a naturally occurring compound found in various food products and is recognized for its characteristic sweet, oily, and earthy aroma.[1] Beyond its use as a flavoring agent and food preservative, this compound has garnered significant interest in the scientific community for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its hypolipidemic, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and visualizations of relevant signaling pathways are presented to support researchers, scientists, and drug development professionals in their understanding of this multifaceted molecule.

Hypolipidemic Activity

One of the most well-documented biological effects of this compound is its ability to lower lipid levels. Studies in animal models have demonstrated its efficacy in reducing serum cholesterol and triglyceride concentrations.[3]

Quantitative Data on Hypolipidemic Effects

The hypolipidemic effects of this compound have been quantified in various preclinical studies. The following tables summarize the key findings from these investigations.

| Animal Model | Dosage | Duration | Effect on Serum Cholesterol | Effect on Serum Triglycerides | Reference |

| Mice | 20 mg/kg/day | 16 days | 41% reduction | 56% reduction | |

| Sprague-Dawley Rats | 20 mg/kg/day (orally) | Not specified | Significant reduction | Significant reduction |

Mechanism of Action: Inhibition of Lipid Metabolism Enzymes

The hypolipidemic activity of this compound is attributed to its inhibitory effects on several key enzymes involved in lipid biosynthesis and metabolism. In vivo studies have shown that treatment with this compound leads to a reduction in the activity of these enzymes in both the liver and small intestine.

The primary enzymatic targets of this compound include:

-

ATP Citrate Lyase (ACL): Catalyzes the conversion of citrate to acetyl-CoA, a key building block for fatty acid and cholesterol synthesis.

-

Acetyl-CoA Synthetase (ACS): Activates acetate to form acetyl-CoA.

-

Acyl-CoA:Cholesterol Acyltransferase (ACAT): Catalyzes the esterification of cholesterol for storage and transport.

-

sn-Glycerol-3-phosphate Acyltransferase (GPAT): Catalyzes the initial step in the synthesis of triacylglycerols and glycerophospholipids.

-

Phosphatidate Phosphohydrolase (PAP): Plays a crucial role in the synthesis of diacylglycerol, a precursor for triacylglycerol and phospholipids.

-

Heparin-Induced Lipoprotein Lipase (LPL): An enzyme responsible for the hydrolysis of triglycerides in circulating lipoproteins.

The inhibition of these enzymes collectively leads to a decrease in the synthesis and availability of cholesterol and triglycerides, thereby contributing to the observed hypolipidemic effects.

Experimental Protocols for Enzyme Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound on key enzymes in lipid metabolism.

A common method for assaying ACL activity involves a coupled enzyme reaction. The oxaloacetate produced by ACL is reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically to determine ACL activity.

-

Reaction Mixture: A typical reaction mixture includes Tris-HCl buffer, MgCl₂, DTT, ATP, Coenzyme A, citrate, and malate dehydrogenase.

-

Procedure: The reaction is initiated by the addition of the enzyme source (e.g., liver cytosol preparation). The change in absorbance at 340 nm is recorded over time. The inhibitory effect of this compound would be determined by pre-incubating the enzyme with the compound before adding the substrates.

ACS activity can be measured using a colorimetric assay that detects the formation of acetyl-CoA. One method involves the conversion of the acetyl-CoA produced to acetyl-phosphate, which then reacts with hydroxylamine to form a hydroxamate. The hydroxamate forms a colored complex with ferric ions, which can be quantified spectrophotometrically.

-

Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer, ATP, MgCl₂, Coenzyme A, and acetate.

-

Procedure: The reaction is started by adding the enzyme. After a defined incubation period, the reaction is stopped, and the amount of acetyl-CoA formed is determined by the colorimetric method described above.

ACAT activity is commonly assayed by measuring the incorporation of a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) into cholesteryl esters.

-

Reaction Mixture: The assay mixture contains a source of cholesterol (e.g., microsomal preparations), radiolabeled acyl-CoA, and the enzyme source.

-

Procedure: The reaction is initiated by the addition of the acyl-CoA. After incubation, the lipids are extracted, and the cholesteryl esters are separated by thin-layer chromatography (TLC). The radioactivity in the cholesteryl ester spot is then quantified to determine ACAT activity.

GPAT activity can be determined by measuring the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

-

Reaction Mixture: The reaction mixture includes a buffer, acyl-CoA, and radiolabeled sn-glycerol-3-phosphate.

-

Procedure: The reaction is started by the addition of the enzyme source. After incubation, the lipids are extracted and separated by TLC. The amount of radioactivity incorporated into lysophosphatidic acid is then measured.

PAP activity can be assayed by measuring the release of inorganic phosphate from phosphatidic acid. Colorimetric methods, such as the malachite green assay, are often used to quantify the released phosphate.

-

Reaction Mixture: The assay mixture contains a buffer, MgCl₂, and a phosphatidic acid substrate.

-

Procedure: The reaction is initiated by the addition of the enzyme. After incubation, the reaction is stopped, and the amount of inorganic phosphate released is determined colorimetrically.

LPL activity is typically measured in post-heparin plasma. Heparin injection releases LPL from its binding sites on the endothelial surface into the circulation. The activity is then assayed by measuring the hydrolysis of a triglyceride substrate, often radiolabeled, and quantifying the release of free fatty acids.

-

Procedure: A blood sample is collected after intravenous administration of heparin. The plasma is then incubated with a triglyceride emulsion (e.g., a radiolabeled triolein emulsion). The reaction is stopped, and the released radiolabeled fatty acids are extracted and quantified by liquid scintillation counting.

Signaling Pathway: Regulation of Lipid Metabolism

The inhibitory effects of this compound on key enzymes of lipid synthesis suggest its involvement in the broader regulation of lipid metabolism. While direct evidence for its interaction with specific transcription factors is still emerging, its mechanism of action aligns with pathways that control the expression of lipogenic genes. Key transcription factors in this process include Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, which is a master regulator of fatty acid synthesis. By reducing the levels of key metabolites, this compound may indirectly influence the activity of these transcription factors.

Figure 1: Simplified overview of the potential impact of this compound on lipid metabolism pathways.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties against a range of microorganisms. This activity is the basis for its use as a food preservative.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not specified | 100 (MBIC₅₀), 1000 (MBIC₉₀) | |

| Staphylococcus epidermidis | Not specified | 100 (MBIC₅₀), 1000 (MBIC₉₀) | |

| Escherichia coli | ATCC 25922 | >2500 | |

| Candida albicans | Not specified | Data not available |

MBIC₅₀ and MBIC₉₀ refer to the minimum biofilm inhibitory concentrations required to inhibit 50% and 90% of biofilm formation, respectively.

Experimental Protocol for MIC Determination

The MIC of this compound can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Anti-inflammatory Activity

While less extensively studied than its other biological activities, there is emerging evidence for the anti-inflammatory potential of this compound and its derivatives.

Mechanism of Action

The precise mechanisms underlying the anti-inflammatory effects of this compound are not yet fully elucidated. However, potential mechanisms could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Further research is needed to explore its effects on inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Data on Anti-inflammatory Activity

Experimental Protocol for In Vitro Anti-inflammatory Assay

A common in vitro assay to screen for anti-inflammatory activity is the inhibition of albumin denaturation assay.

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation can be used as a measure of its anti-inflammatory activity.

-

Procedure:

-

A solution of bovine serum albumin (BSA) is prepared in a suitable buffer.

-

Different concentrations of this compound are added to the BSA solution.

-

The mixture is heated to induce denaturation.

-

The turbidity of the solution is measured spectrophotometrically.

-

The percentage inhibition of denaturation is calculated, and the IC₅₀ value can be determined.

-

Conclusion

This compound is a versatile molecule with a range of interesting biological activities. Its well-established hypolipidemic effects, mediated through the inhibition of multiple key enzymes in lipid metabolism, make it a compound of interest for further investigation in the context of metabolic disorders. Its antimicrobial properties are already utilized in the food industry, and further exploration of its spectrum of activity could reveal new applications. While its anti-inflammatory potential is less characterized, preliminary insights suggest that this is a promising area for future research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

Experimental Workflows

References

Spectroscopic Profile of 2-Furancarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Furancarboxylic acid (also known as 2-furoic acid), a key intermediate in the synthesis of various pharmaceuticals and other valuable chemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Molecular Structure

Chemical Formula: C₅H₄O₃ Molecular Weight: 112.08 g/mol CAS Number: 88-14-2

This compound is a heterocyclic organic compound consisting of a furan ring substituted with a carboxylic acid group at the 2-position.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.90 | dd | 1.64, 0.76 | H5 |

| 7.22 | dd | 3.48, 0.76 | H3 |

| 6.64 | dd | 3.44, 1.72 | H4 |

| 12.36 | s | - | -COOH |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 159.81 | C=O |

| 147.44 | C5 |

| 145.38 | C2 |

| 118.16 | C3 |

| 112.52 | C4 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2800-3500 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |

| 1710 | C=O stretch | Strong, sharp peak |

| 1583, 1427 | C=C stretch | Aromatic furan ring vibrations |

| 1126 | C-O stretch | Furan ring ether linkage |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[4]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 112 | 100 | [M]⁺ (Molecular Ion) |

| 95 | ~60 | [M-OH]⁺ |

| 67 | ~30 | [M-COOH]⁺ |

| 39 | ~50 | Furan ring fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

-

A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer is used for analysis.

-

The sample is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically operated in full scan mode, scanning a mass range of m/z 50 to 550.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Solid-State Architecture of 2-Furancarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-furancarboxylic acid (also known as 2-furoic acid), a key building block in pharmaceuticals and a notable molecule in materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its solid-state conformation, intermolecular interactions, and the experimental protocols for its structural determination.

Core Crystallographic Data

The crystal structure of this compound has been determined and redetermined by single-crystal X-ray diffraction. The most recent and comprehensive data, which forms the basis of this guide, confirms that the compound crystallizes in the triclinic space group P-1. In the solid state, this compound molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.

The crystallographic data is summarized in the tables below, providing a clear and concise reference for key structural parameters.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₅H₄O₃ |

| Formula Weight | 112.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.337(2) Å |

| b | 7.234(3) Å |

| c | 7.300(3) Å |

| α | 69.89(3)° |

| β | 86.88(3)° |

| γ | 78.42(3)° |

| Volume | 258.9(2) ų |

| Z | 2 |

| Calculated Density | 1.437 Mg/m³ |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature | 295 K |

| Refinement | |

| R-factor | 0.045 |

| Number of Reflections | 925 |

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O(3)—H(3)···O(2) | 0.92 | 1.72 | 2.636(2) | 176 |

(D = donor atom; A = acceptor atom)

Experimental Protocols

The determination of the crystal structure of this compound involves two critical experimental stages: the preparation of high-quality single crystals and the subsequent analysis by X-ray diffraction.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from an aqueous solution. A detailed protocol is as follows:

-

Dissolution: Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a fine-pored filter to remove any particulate impurities.

-

Crystallization: Transfer the clear filtrate to a clean crystallization dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the dish in a vibration-free environment at a constant, ambient temperature.

-

Harvesting: Over a period of several days to a week, well-formed, colorless, prismatic crystals will appear. Carefully harvest the crystals from the mother liquor and dry them on a filter paper.

Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained using the following experimental setup and procedure:

-

Crystal Mounting: A suitable single crystal with well-defined faces and dimensions of approximately 0.3 x 0.2 x 0.2 mm is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed on an automated four-circle diffractometer. Data is collected at room temperature (295 K) using graphite-monochromated Molybdenum Kα radiation.

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. The hydrogen atom of the carboxylic acid group is located from a difference Fourier map and refined isotropically. The remaining hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of the Crystal Structure

The defining feature of the this compound crystal structure is the formation of hydrogen-bonded dimers. This intermolecular interaction is crucial for the stability of the crystal lattice and influences the physical properties of the compound. The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure determination process and the hydrogen bonding motif.

Thermodynamic Properties of 2-Furancarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Furancarboxylic acid (also known as 2-furoic acid), a key organic compound with applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals. This document collates critically evaluated data, details the experimental methodologies used for their determination, and presents a relevant reaction pathway.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems. The following tables summarize key quantitative data obtained from experimental measurements.

Table 1: Enthalpy and Gibbs Free Energy of Formation and Combustion

| Property | Value (kJ/mol) | Notes |

| Standard Enthalpy of Formation (Solid, 298.15 K) | -498.48 to -503[1] | Data from combustion calorimetry. |

| Standard Enthalpy of Combustion (Solid, 298.15 K) | -2040.7[1] | |

| Standard Gibbs Free Energy of Formation (Calculated) | Data not directly available in search results | Can be calculated from enthalpy of formation and standard entropy. |

Table 2: Phase Transition Properties

| Property | Value | Temperature (K) | Method |

| Enthalpy of Fusion | 22.6 kJ/mol[2][3] | 402.5[2] | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Sublimation | 88.4 ± 1.5 kJ/mol | 285 - 304 | Mass-Effusion (ME) |

| Enthalpy of Sublimation | 108.4 ± 2.2 kJ/mol | 317 - 328 | Mass-Effusion (ME) |

| Triple Point Temperature | Data not explicitly provided | ||

| Normal Boiling Point | 504.2 K | ||

| Normal Melting Point | 402.5 - 406.65 K |

Table 3: Heat Capacity and Other Properties

| Property | Value | Temperature Range (K) |

| Heat Capacity at Saturation Pressure (Crystal 1) | Data available | 268.15 - 380.15 |

| Heat Capacity at Constant Pressure (Ideal Gas) | Data available | 200 - 1000 |

| Vapor Pressure | Data available | 317.179 - 328.175 |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise experimental techniques. The following sections outline the general methodologies employed.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

-

Sample Preparation: A pellet of known mass (approximately 1 gram) of high-purity this compound is prepared.

-

Bomb Assembly: The pellet is placed in a sample holder within the calorimeter's bomb. A known length of ignition wire is connected to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before and after combustion to determine the temperature change (ΔT).

-

Calibration and Calculation: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion of this compound is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

The enthalpy of fusion and melting point are determined using a differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically involving heating and cooling cycles to erase the sample's thermal history, followed by a final heating ramp at a constant rate (e.g., 10 K/min).

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The vapor pressure and enthalpy of sublimation are determined using the Knudsen effusion method.

Methodology:

-

Cell Preparation: A known mass of this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.

-

Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss is measured over time using a highly sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where dm/dt is the rate of mass loss, R is the ideal gas constant, M is the molar mass of the substance, and A is the area of the orifice.

-

Enthalpy of Sublimation Calculation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Synthesis Pathway of this compound

This compound is commonly synthesized from furfural, a platform chemical derived from biomass. The industrial synthesis often involves the Cannizzaro reaction.

Caption: Synthesis of this compound via the Cannizzaro Reaction of Furfural.

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties of a solid organic compound like this compound.

References

An In-depth Technical Guide on the Natural Occurrence of 2-Furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound that has garnered significant interest in various scientific fields, including food science, toxicology, and pharmaceutical development. Its presence in the human diet and its potential physiological effects necessitate a thorough understanding of its natural occurrence, formation pathways, and metabolic fate. This technical guide provides a comprehensive overview of this compound, summarizing quantitative data, detailing experimental protocols for its analysis, and illustrating key biochemical pathways.

Natural Occurrence of this compound

This compound is a naturally occurring compound found in a variety of matrices, including food products, plants, and biological systems. Its formation is often associated with the thermal processing of foods, primarily through the Maillard reaction and the degradation of carbohydrates and ascorbic acid.

Occurrence in Food Products

The concentration of this compound can vary significantly depending on the type of food and the processing methods employed. Thermally treated foods, in particular, tend to have higher levels of this compound.

| Food Product | Concentration Range | Notes |

| Coffee (roasted beans) | Up to 205 mg/kg | Formed during the roasting process. The concentration can be influenced by the degree of roasting.[1] |

| Honey | 0.03 - 3 mg/kg | Levels can vary depending on the floral source and storage conditions. |

| Balsamic Vinegar | Present (quantities variable) | Found in traditionally aged balsamic vinegars, likely formed during the concentration and aging of grape must. |

| Fruit Juices | Present (quantities variable) | Detected in various fruit juices, with concentrations potentially influenced by pasteurization and storage. |

| Soy Sauce | Present (quantities variable) | Formed during the fermentation and pasteurization processes. |

| Bakery Products | Variable | Can be present due to the Maillard reaction during baking. |

Occurrence in Plants

While predominantly studied in processed foods, the precursors to this compound are abundant in the plant kingdom. The compound itself has been isolated from the roots of the kidney bean (Phaseolus vulgaris).[2] However, extensive quantitative data on its concentration in a wide range of raw plant materials remains limited. Its presence in plants is often in the form of furan fatty acids.

Occurrence in Biological Systems

In mammals, this compound is primarily considered a metabolite. It is a known urinary biomarker for exposure to furfural, a related compound found in many industrial settings and some foods. Upon ingestion or inhalation of furfural, it is rapidly oxidized in the body to this compound, which is then excreted in the urine. Endogenous levels in individuals not exposed to furfural are generally low, though it can be detected in urine, suggesting a baseline level of exposure from dietary sources.

Formation and Biosynthetic Pathways

The formation of this compound in nature and during food processing is a complex process involving several chemical pathways.

Maillard Reaction and Carbohydrate Degradation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major contributor to the formation of this compound in heated foods. During this complex cascade of reactions, furfural is formed as an intermediate, which is subsequently oxidized to this compound.

Caption: Formation of this compound via the Maillard Reaction.

Ascorbic Acid Degradation

The thermal degradation of ascorbic acid (Vitamin C) is another significant pathway for the formation of this compound, particularly in acidic environments. This pathway is relevant for many fruit juices and other vitamin C-rich foods that undergo heat treatment.

Caption: Formation of this compound from Ascorbic Acid Degradation.

Metabolic Pathways

Once ingested or formed endogenously, this compound undergoes metabolic transformation, primarily in microbes and mammals.

Microbial Degradation

Certain microorganisms, such as Pseudomonas putida, can utilize this compound as a sole source of carbon and energy. The degradation pathway involves the activation of the acid to its CoA ester, followed by a series of enzymatic reactions leading to intermediates of central metabolism.